ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based heterocyclic compound featuring a 3,5-dimethyl-substituted pyrazole core. Key functional groups include:
- Cyano group (-CN) at the eth-1-en-1-yl position, contributing electron-withdrawing effects.
- Propan-2-yl carbamoyl moiety [(CH₃)₂CH-CONH-], introducing hydrogen-bonding capacity and steric bulk.
- Ethyl acetate ester at the pyrazole N1-position, influencing solubility and metabolic stability.
However, its exact biological or industrial roles remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
ethyl 2-[4-[2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-3,5-dimethylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-23-15(21)9-20-12(5)14(11(4)19-20)7-13(8-17)16(22)18-10(2)3/h7,10H,6,9H2,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANDTICEUULAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, focusing on its pharmacological properties and applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring, a cyano group, and an ester functional group. Its IUPAC name indicates a sophisticated structure that allows for various interactions with biological targets. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring and subsequent modifications to introduce the cyano and ester functionalities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate have shown significant antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus . While specific data on ethyl 2-(4-{...}) is limited, the structural similarities suggest potential antimicrobial efficacy.
Enzyme Inhibition
The compound may exhibit enzyme inhibition properties, particularly targeting phosphodiesterase enzymes. Phosphodiesterase inhibitors are important in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) . The structural characteristics of ethyl 2-(4-{...}) indicate it could interact with similar enzymatic pathways.
The precise mechanism of action for ethyl 2-(4-{...}) remains to be fully elucidated. However, compounds with similar structures often act by binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. This mechanism is crucial in understanding how this compound can be utilized therapeutically.
Study on Related Compounds
A study focused on ethyl derivatives demonstrated significant biological activities, including:
| Compound | Activity | Pathogen |
|---|---|---|
| Ethyl 2-(substituted benzylthio) | Antibacterial | E. coli, S. aureus |
| Ethyl 4-(5-substituted furan derivatives) | Antifungal | Candida albicans |
These findings suggest that ethyl 2-(4-{...}) may share similar properties due to its structural components.
Pharmacological Applications
Research indicates that compounds structurally related to ethyl 2-(4-{...}) are being explored for their potential in drug development. Their ability to inhibit specific enzymes or microbial growth makes them candidates for further pharmacological studies.
Comparison with Similar Compounds
Research Implications and Gaps
- Materials Science: Conjugated cyano-carbamoyl systems could exhibit unique optoelectronic properties.
- Synthesis Optimization : Further studies using solvents like ethyl acetate () may improve yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
